2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid
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Overview
Description
2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid is an organic compound with the molecular formula C10H7F3O4 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid typically involves the introduction of the trifluoromethoxy group to a phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the acid. The reaction conditions often include the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as described above, but with optimized conditions for higher yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction can produce alcohols, and substitution reactions can introduce new functional groups to the phenyl ring .
Scientific Research Applications
2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate: Another compound with a trifluoromethoxy group, used in similar applications.
Pyruvic acid: A simpler compound with a similar ketone group, but lacking the trifluoromethoxy and phenyl groups.
Uniqueness
2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability .
Properties
Molecular Formula |
C10H7F3O4 |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
2-oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H7F3O4/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4H,5H2,(H,15,16) |
InChI Key |
SDCMENAXLZCVLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)OC(F)(F)F |
Origin of Product |
United States |
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